N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide
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Overview
Description
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide is a chemical compound with the molecular formula C7H9N5O2 . This compound is known for its unique structure, which includes a pyridine ring and a hydrazonamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide involves several steps. One common method includes the reaction of pyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an isocyanate to yield the final product . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.
Chemical Reactions Analysis
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide can be compared to other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties.
Hydrazonamide derivatives: These compounds contain the hydrazonamide group and may exhibit similar reactivity.
Carbamoyl compounds: These compounds have the carbamoyl functional group and may have similar biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which gives it distinct chemical and biological properties.
Properties
CAS No. |
85345-14-8 |
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Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
1-methanehydrazonoyl-1-(1-oxidopyridin-1-ium-2-yl)urea |
InChI |
InChI=1S/C7H9N5O2/c8-7(13)11(5-10-9)6-3-1-2-4-12(6)14/h1-5H,9H2,(H2,8,13) |
InChI Key |
SXWKBNPMXVOEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)N(C=NN)C(=O)N)[O-] |
Origin of Product |
United States |
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